molecular formula C21H16O8 B1205591 Auraviketone

Auraviketone

Cat. No. B1205591
M. Wt: 396.3 g/mol
InChI Key: NIJCZTKHKOATFT-CAWMZFRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Auraviketone is a member of tetracenes and a member of p-quinones.

Scientific Research Applications

  • Polyketide Cyclase AknH Research :

    • "Crystal structure of the polyketide cyclase AknH with bound substrate and product analogue: implications for catalytic mechanism and product stereoselectivity" by Kallio et al. (2006) discusses AknH, a polyketide cyclase involved in aclacinomycin biosynthesis in Streptomyces galilaeus, which converts aklanonic acid methyl ester to aklaviketone. This study provides insights into the crystal structure of AknH and its implications for catalytic mechanisms and product stereoselectivity (Kallio et al., 2006).
  • Ozone Monitoring Research :

    • "The Ozone Monitoring Instrument: overview of 14 years in space" by Levelt et al. (2017) highlights the successes of the Ozone Monitoring Instrument (OMI) on board the Aura satellite. This research has been instrumental in measuring trace gases important for the ozone layer, air quality, and climate change (Levelt et al., 2017).
  • Auramine-O Dye Removal Study :

    • "Removal of basic dye Auramine-O by ZnS:Cu nanoparticles loaded on activated carbon: optimization of parameters using response surface methodology with central composite design" by Asfaram et al. (2015) focuses on the ultrasound-assisted removal of Auramine-O (AO) dye from aqueous solutions. This study could be indirectly related due to the presence of Auramine-O in the research context (Asfaram et al., 2015).

properties

Product Name

Auraviketone

Molecular Formula

C21H16O8

Molecular Weight

396.3 g/mol

IUPAC Name

methyl (2R)-2,5,7-trihydroxy-2-methyl-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate

InChI

InChI=1S/C21H16O8/c1-21(28)7-12(23)14-9(16(21)20(27)29-2)6-10-15(19(14)26)18(25)13-8(17(10)24)4-3-5-11(13)22/h3-6,16,22,26,28H,7H2,1-2H3/t16?,21-/m1/s1

InChI Key

NIJCZTKHKOATFT-CAWMZFRYSA-N

Isomeric SMILES

C[C@]1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

Canonical SMILES

CC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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